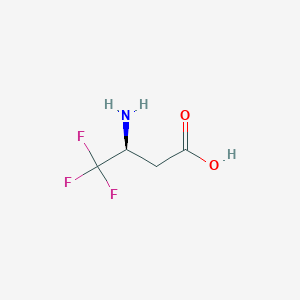

(S)-3-Amino-4,4,4-trifluorobutanoic acid

Description

BenchChem offers high-quality (S)-3-Amino-4,4,4-trifluorobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Amino-4,4,4-trifluorobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-4,4,4-trifluorobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO2/c5-4(6,7)2(8)1-3(9)10/h2H,1,8H2,(H,9,10)/t2-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXQOEWWPPJVII-REOHCLBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(F)(F)F)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: (S)-3-Amino-4,4,4-trifluorobutanoic Acid

Executive Summary

(S)-3-Amino-4,4,4-trifluorobutanoic acid (CAS: 151871-99-7) is a critical fluorinated

The introduction of the

Physicochemical Profile: The Fluorine Effect[1][2]

The strategic value of (S)-3-Amino-4,4,4-trifluorobutanoic acid lies in the perturbation of standard amino acid properties by the electron-withdrawing trifluoromethyl group.[1]

Structural Definition

-

IUPAC Name: (3S)-3-amino-4,4,4-trifluorobutanoic acid

-

CAS Number: 151871-99-7 (Free Acid), 129042-93-9 (Racemic)

-

SMILES: NO)C(F)(F)F

Acid-Base Chemistry (pKa Depression)

Unlike standard

| Property | (S)-3-Amino-4,4,4-trifluorobutanoic acid | Impact | |

| Amine pKa | ~10.2 | ~5.7 - 6.0 | Drastic reduction in basicity.[1] |

| Carboxyl pKa | ~3.6 | ~3.2 | Slight increase in acidity.[2][3][4] |

| Isoelectric Point (pI) | ~6.9 | ~4.5 | Shifts zwitterionic behavior.[2][3][4] |

| Physiological State | 99% Protonated ( | Significant fraction Unprotonated ( | Enhanced passive diffusion. |

Lipophilicity and Stability[1]

-

LogP: The

group adds significant hydrophobicity ( -

Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) renders the C3 position resistant to oxidative metabolism (P450s).[2][3][4] Furthermore, the altered pKa and sterics prevent recognition by standard proteases, extending the half-life of peptides containing this residue.[2]

Synthetic Methodologies

Researchers typically employ two primary routes: Asymmetric Mannich Reaction (Chemical) for lab-scale stereodivergence, and Biocatalytic Transamination (Enzymatic) for green, large-scale production.[2][4]

Route A: Stereodivergent Mannich Reaction

This method is preferred for research applications requiring access to both (R) and (S) enantiomers from a common precursor.[2][3][4] It relies on the reaction of (S)-N-(tert-butanesulfinyl)-3,3,3-trifluoroacetaldimine with malonic acid derivatives.[1][6][7][8][9][10]

-

Mechanism: The chiral sulfinyl group directs the facial selectivity of the incoming nucleophile.[2][3][4]

-

Selectivity Control: The choice of base dictates the diastereoselectivity.[2][3][4]

Route B: Biocatalytic Transamination

Inspired by the industrial synthesis of Sitagliptin, this route uses

-

Enzyme: (S)-selective

-Transaminase (e.g., ATA-117 variants).[4] -

Amine Donor: Isopropylamine (shifts equilibrium by removing acetone).[2][3][4]

-

Advantages: 100% theoretical yield (unlike kinetic resolution), high ee (>99%), and ambient conditions.[2][3][4]

Visualizing the Synthetic Logic

Figure 1: Comparison of Chemical (Mannich) and Biocatalytic (Transaminase) synthetic routes.

Experimental Protocols

Protocol 1: Chemical Synthesis via Mannich Reaction

Reference: Adapted from Soloshonok et al. and Shibata et al. (Org.[2][3][4] Biomol. Chem., 2014)[2][8][11]

Reagents:

-

(S)-N-(tert-butanesulfinyl)-3,3,3-trifluoroacetaldimine (1.0 eq)

-

Dimethyl malonate (1.2 eq)[4]

-

Base:

(Phosphazene base) (0.1 eq) for (S)-selectivity.[4]

Step-by-Step:

-

Setup: In a flame-dried flask under Argon, dissolve the sulfinyl imine (1.0 mmol) and dimethyl malonate (1.2 mmol) in anhydrous THF (5 mL).

-

Catalysis: Cool to -78°C. Add the Phosphazene base dropwise. Stir at -78°C for 4 hours.[1][2][3][4]

-

Quench: Add saturated

solution. Extract with EtOAc (3x).[2][3][4] Dry organics over -

Hydrolysis/Decarboxylation: Dissolve the crude intermediate in 6M HCl (10 mL). Reflux for 6 hours. This step removes the sulfinyl group, hydrolyzes the esters, and decarboxylates the malonate moiety.[2][3][4]

-

Purification: Concentrate to dryness. Use ion-exchange chromatography (Dowex 50W) to isolate the free amino acid.[3][4] Elute with 1M

.[2][3][4] -

Yield: Expect ~75-80% yield, >98% ee.

Protocol 2: Peptide Coupling (Fmoc-Strategy)

Due to the low nucleophilicity of the amine (caused by the

Critical Adjustment:

-

Coupling Reagent: Use HATU/HOAt instead of HBTU/HOBt. The pyridinium-derived active ester is more reactive toward the electron-poor amine.[1][4]

-

Base: Collidine or TMP (2,4,6-trimethylpyridine) is preferred over DIPEA to prevent racemization during slow coupling.[2][4]

-

Time: Extend coupling time to 2–4 hours (vs. standard 45 mins).

Applications and Logic

The primary utility of (S)-3-Amino-4,4,4-trifluorobutanoic acid is as a Bioisostere .[1] It is often substituted for Valine or Leucine in peptide chains to block proteolytic cleavage sites.[2][3][4]

The "Fluorine Logic" in Drug Design[1][2]

Figure 2: Mechanistic impact of the Trifluoromethyl group on pharmacokinetics.[1]

Case Study Context: Sitagliptin

While Sitagliptin (Januvia) utilizes a

References

-

Biocatalytic Synthesis: Savile, C. K., et al. "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture."[2][3][4] Science 329.5989 (2010): 305-309.[1][2][3][4] Link[4]

-

Mannich Reaction: Shibata, N., et al. "Asymmetric Mannich reaction between (S)-N-(tert-butanesulfinyl)-3,3,3-trifluoroacetaldimine and malonic acid derivatives."[1][7][8][9] Organic & Biomolecular Chemistry 12.9 (2014): 1454-1462.[1][2][3][4][8] Link

-

Physicochemical Properties: Meanwell, N. A.[2][3][4] "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design." Journal of Medicinal Chemistry 61.14 (2018): 5822-5880.[1][2][3][4] Link[4]

-

General Review: Ma, J. A., & Cahard, D. "Asymmetric synthesis of trifluoromethylated amines and amino acids."[2][3][4] Chemical Reviews 108.9 (2008): PR1-PR43.[2][3][4] Link[4]

Sources

- 1. 91291-66-6|3-Amino-4,4,4-trifluorobutanoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 2. Showing Compound 3-Aminobutanoic acid (FDB008314) - FooDB [foodb.ca]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 3-Amino-4,4,4-trifluorobutyric acid | C4H6F3NO2 | CID 342970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Amino-4,4,4-trifluorobutyric acid | CAS 584-20-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Organic base-catalyzed stereodivergent synthesis of (R)- and (S)-3-amino-4,4,4-trifluorobutanoic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Asymmetric Mannich reaction between (S)-N-(tert-butanesulfinyl)-3,3,3-trifluoroacetaldimine and malonic acid derivatives. Stereodivergent synthesis of (R)- and (S)-3-amino-4,4,4-trifluorobutanoic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Asymmetric Mannich reaction between (S)-N-(tert-butanesulfinyl)-3,3,3-trifluoroacetaldimine and malonic acid derivatives. Stereodivergent synthesis of (R)- and (S)-3-amino-4,4,4-trifluorobutanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Asymmetric Mannich reaction between (S)-N-(tert-butanesulfinyl)-3,3,3-trifluoroacetaldimine and malonic acid derivatives. Stereodivergent synthesis of (R)- and (S)-3-amino-4,4,4-trifluorobutanoic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Organic base-catalyzed stereodivergent synthesis of (R)- and (S)-3-amino-4,4,4-trifluorobutanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: (S)-3-Amino-4,4,4-Trifluorobutanoic Acid

An in-depth technical guide on (S)-3-Amino-4,4,4-trifluorobutanoic acid , designed for researchers and drug development professionals.

Strategic Fluorination in Peptidomimetics and Drug Design

Executive Summary

(S)-3-Amino-4,4,4-trifluorobutanoic acid is a critical fluorinated

This guide addresses the technical specifications, asymmetric synthesis, and application of this moiety, specifically correcting common industry confusion between this structure and the trifluorophenyl intermediates used in DPP-4 inhibitors (e.g., Sitagliptin).

Chemical Profile & Identity Validation[2][3]

Nomenclature and CAS Logic

Critical Note on CAS Numbers:

-

CAS 584-20-3 is the registry number for the racemic 3-amino-4,4,4-trifluorobutanoic acid.[2]

-

The specific (S)-enantiomer is often indexed under derivative-specific CAS numbers (e.g., N-Boc or ester forms) in commercial catalogs. Researchers must verify stereochemistry via chiral HPLC or optical rotation, as "584-20-3" is frequently used as a catch-all identifier.

Structural Specifications

| Property | Specification |

| IUPAC Name | (3S)-3-Amino-4,4,4-trifluorobutanoic acid |

| Molecular Formula | C |

| Molecular Weight | 157.09 g/mol |

| Chirality | (S)-Configuration at C3 ( |

| Physical State | White crystalline solid (Zwitterionic character) |

| pKa (Predicted) | |

| Solubility | Soluble in water, methanol; sparingly soluble in non-polar solvents.[1][2][3] |

Structural Causality: The -CF

Asymmetric Synthesis Strategies

High-purity (S)-enantiomer is required for biological activity. Two primary routes dominate the field: Asymmetric Mannich Reactions (Chemical) and Enzymatic Kinetic Resolution (Biocatalytic).[4]

Route A: Asymmetric Mannich Reaction (Soloshonok-Sörgel)

This method is preferred for "Expert" synthesis due to its high diastereoselectivity and scalability.[4] It utilizes a chiral sulfinamide auxiliary to control the stereochemistry of the trifluoromethylated center.[4]

Mechanism:

-

Condensation of trifluoroacetaldehyde with (S)-tert-butanesulfinamide yields a chiral sulfinimine.[4]

-

Mannich-type addition of a malonate enolate to the sulfinimine.[4]

-

Acidic hydrolysis removes the auxiliary and decarboxylates the malonate.[4]

Protocol:

-

Imine Formation: React CF

CHO (hemiacetal form) with (S)-t-BuSONH -

Mannich Addition: Treat diethyl malonate with n-BuLi or LiHMDS at -78°C, then add the sulfinimine.

-

Hydrolysis: Reflux in 6M HCl to deprotect and decarboxylate.

-

Purification: Ion-exchange chromatography (Dowex 50W) to isolate the free amino acid.

Route B: Enzymatic Kinetic Resolution

Ideal for industrial manufacturing where racemic precursors are cheap.[4] Lipases (e.g., Burkholderia cepacia lipase) selectively hydrolyze the ester of the (S)-enantiomer (or (R)- depending on enzyme specificity) from a racemic mixture.

Workflow Diagram (Graphviz):

Caption: Enzymatic kinetic resolution workflow allowing for high enantiomeric excess (>99% ee) with a recycling loop for the undesired isomer.

Applications in Drug Discovery[4][5][6][7]

Bioisosterism: The Fluorine Effect

(S)-3-Amino-4,4,4-trifluorobutanoic acid is a bioisostere of Leucine and Valine .

-

Steric Bulk: The trifluoromethyl group (Van der Waals volume ~42 ų) is sterically similar to an isopropyl group (~43 ų).[4]

-

Electronic Modulation: Unlike the isopropyl group, the -CF

group is highly electronegative.[4] This prevents metabolic oxidation (e.g., by Cytochrome P450) at that position, a common clearance pathway for alkyl side chains.[4]

Peptidomimetics & Protease Stability

Incorporating this

-

Proteolytic Resistance: The extra methylene group (CH

) in the backbone and the fluorinated side chain disrupt the active site recognition of endogenous proteases, significantly increasing the half-life ( -

Secondary Structure:

-amino acids promote the formation of stable helices (e.g., 14-helix), which can improve receptor binding affinity.

Distinction from Sitagliptin Intermediates

Expert Insight: Do not confuse this molecule with (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (CAS 906002-48-8), the key intermediate for Sitagliptin (Januvia).

-

Target Molecule (This Guide): Aliphatic -CF

group.[4] Used for leucine replacement.[4] -

Sitagliptin Intermediate: Aromatic Trifluorophenyl group.[4][5] Used for DPP-4 inhibition via hydrophobic pocket binding.[4]

Analytical Characterization

To validate the identity and purity of (S)-3-Amino-4,4,4-trifluorobutanoic acid, the following parameters must be met:

| Method | Expected Result | Note |

| 1H NMR (D2O) | The CH proton is deshielded by the adjacent CF3 group. | |

| 19F NMR | Characteristic singlet or doublet (due to H-F coupling). | |

| Chiral HPLC | Crownpak CR(+) or Chiralpak ZWIX(+) | Essential to confirm >98% ee.[4] Racemic sample required for method development.[4] |

| Mass Spectrometry | [M+H]+ = 158.1 | Electrospray Ionization (ESI).[4] |

Handling & Safety Protocols

-

Hazard Classification: Irritant (Skin/Eye).[4][6] H315, H319, H335.[4]

-

Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Reactivity: The free amino acid can form stable salts.[4] Avoid strong bases which may cause racemization at high temperatures, although the

-position is more configurationally stable than

References

-

Soloshonok, V. A., et al. (2012).[1][4][7] "Organic base-catalyzed stereodivergent synthesis of (R)- and (S)-3-amino-4,4,4-trifluorobutanoic acids." Chemical Communications, 48, 4124-4126.[7] Link

-

Kukhar, V. P., & Soloshonok, V. A. (1995).[4] Fluorine-containing Amino Acids: Synthesis and Properties. Wiley.[4] (Foundational text on fluorinated amino acid chemistry).

-

Meanwell, N. A. (2018).[4] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[4] Link

-

Ma, J. A., & Cahard, D. (2008).[4] "Asymmetric Synthesis of Trifluoromethylated Amines and Amino Acids." Chemical Reviews, 108(9), 1-43. Link

-

Sigma-Aldrich/Merck. "Product Specification: 3-Amino-4,4,4-trifluorobutyric acid." Link (Used for physical property verification).[4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Amino-4,4,4-trifluorobutyric acid | C4H6F3NO2 | CID 342970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. chemimpex.com [chemimpex.com]

- 6. Ethyl 3-amino-4,4,4-trifluorocrotonate 96 372-29-2 [sigmaaldrich.com]

- 7. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of (S)-3-Amino-4,4,4-trifluorobutanoic Acid

Executive Summary

Target Molecule: (S)-3-Amino-4,4,4-trifluorobutanoic acid

CAS Registry Number: 1219454-89-3 (Generic/Racemic), Specific (S)-isomer references vary.

Synonyms: (S)-

This guide details the synthesis of (S)-3-Amino-4,4,4-trifluorobutanoic acid, a critical fluorinated

We present three distinct synthetic pathways, prioritized by scalability and stereochemical fidelity:

-

Stereoselective Mannich Reaction: High-fidelity synthesis using Ellman’s chiral auxiliary.

-

Asymmetric Hydrogenation: The industrial standard for scalability, utilizing Rh-catalysis.

-

Enzymatic Kinetic Resolution: A green chemistry approach for high optical purity.

Critical Analysis of Synthetic Routes

Method A: Stereoselective Mannich Reaction (Recommended for Discovery/Gram-Scale)

This route utilizes (S)-N-tert-butanesulfinyl imines (Ellman’s auxiliary) to control stereochemistry during the addition of a malonate nucleophile. It is the most reliable method for laboratory-scale synthesis because it avoids high-pressure equipment and yields high diastereomeric excess (

-

Mechanism: The electron-withdrawing

group activates the imine for nucleophilic attack. The chiral sulfinyl group directs the malonate attack to the Re-face (or Si-face depending on auxiliary configuration), establishing the (S)-stereocenter. -

Advantages: Predictable stereochemistry, mild conditions, no heavy metal leaching.

-

Disadvantages: Atom economy is lower due to the use of stoichiometric auxiliary and malonate decarboxylation.

Method B: Asymmetric Hydrogenation (Recommended for Process/Kg-Scale)

Analogous to the industrial synthesis of Sitagliptin, this method involves the hydrogenation of ethyl 3-amino-4,4,4-trifluorocrotonate .

-

Mechanism: A Rhodium(I) catalyst complexed with a chiral phosphine ligand (e.g., DuPhos, Josiphos) coordinates to the enamine double bond. The

group's steric bulk dictates the face of hydrogen addition. -

Advantages: 100% atom economy, low catalyst loading, high throughput.

-

Disadvantages: Requires high-pressure hydrogenation reactors; catalyst cost is significant.

Method C: Enzymatic Kinetic Resolution (Green Alternative)

Lipase-catalyzed hydrolysis of the racemic ethyl ester.

-

Mechanism: A lipase (e.g., Burkholderia cepacia lipase or CAL-B) selectively hydrolyzes the (S)-ester to the acid, leaving the (R)-ester untouched (or vice versa).

-

Advantages: Environmentally benign, uses cheap reagents.

-

Disadvantages: Maximum 50% yield (theoretical) unless coupled with dynamic kinetic resolution (DKR).

Comparative Data Summary

| Feature | Method A: Mannich (Auxiliary) | Method B: Asymmetric Hydrogenation | Method C: Enzymatic Resolution |

| Scale Suitability | Gram to Multigram | Kilogram to Ton | Multigram to Kilogram |

| Enantiomeric Excess | > 98% (after recrystallization) | 95 - 99% | > 99% (highly specific) |

| Yield | 60 - 75% (overall) | 85 - 95% | ~45% (per pass) |

| Key Reagent | (S)-t-Butanesulfinamide | Rh(cod)2BF4 / Chiral Ligand | Lipase PS / CAL-B |

| Cost Driver | Chiral Auxiliary | Precious Metal Catalyst | Enzyme / Yield Loss |

Detailed Experimental Protocols

Protocol 1: Stereoselective Mannich Synthesis (Method A)

Objective: Synthesis of (S)-3-Amino-4,4,4-trifluorobutanoic acid via (S)-Sulfinimine.

Phase 1: Imine Formation

-

Reagents: Trifluoroacetaldehyde ethyl hemiacetal (1.0 eq), (S)-(-)-2-Methyl-2-propanesulfinamide (1.0 eq), Titanium(IV) ethoxide (2.0 eq).

-

Solvent: Dry THF.

-

Procedure:

-

Dissolve sulfinamide in THF under

. -

Add Ti(OEt)4 followed by trifluoroacetaldehyde ethyl hemiacetal.

-

Reflux for 6–12 hours. Monitor by TLC/NMR.

-

Workup: Cool to RT, pour into brine. Filter the Ti salts through Celite. Extract with EtOAc.[1]

-

Purification: Silica gel chromatography (Hexane/EtOAc).

-

Product: (S,E)-N-(2,2,2-trifluoroethylidene)-2-methylpropane-2-sulfinamide.

-

Phase 2: Mannich Addition

-

Reagents: Diethyl malonate (1.2 eq), NaH (1.2 eq) or organic base (DABCO), Sulfinimine (from Phase 1).

-

Solvent: THF or Toluene.

-

Procedure:

-

Generate the sodium enolate of diethyl malonate by treating with NaH in THF at 0°C.

-

Add the sulfinimine solution dropwise at -78°C to ensure kinetic control.

-

Stir at -78°C for 4 hours, then warm slowly to RT.

-

Quench: Saturated

. -

Isolation: Extract with EtOAc, dry over

.

-

Phase 3: Hydrolysis and Deprotection

-

Reagents: 6N HCl (excess).

-

Procedure:

-

Dissolve the Mannich adduct in 6N HCl.

-

Reflux for 12–18 hours. This step achieves three things:

-

Cleaves the sulfinyl group.

-

Hydrolyzes the ethyl esters to carboxylic acids.

-

Decarboxylates the gem-dicarboxylic acid to the mono-acid.

-

-

Purification: Ion-exchange chromatography (Dowex 50W) is recommended to isolate the free amino acid zwitterion from salts.

-

Yield: Expect 65-75% overall yield.

-

Protocol 2: Asymmetric Hydrogenation (Method B)

Objective: Catalytic reduction of ethyl 3-amino-4,4,4-trifluorocrotonate.

-

Substrate Preparation: React ethyl 4,4,4-trifluoroacetoacetate with ammonium acetate to form ethyl 3-amino-4,4,4-trifluorocrotonate .

-

Catalyst Preparation: Mix

and ligand (S,S)-Me-DuPhos or (R,S)-Josiphos in degassed methanol under Argon. Stir for 15 min to form the active complex. -

Hydrogenation:

-

Load substrate and catalyst (S/C ratio 1000:1) into a high-pressure autoclave.

-

Purge with

(3 cycles). -

Pressurize to 10–30 bar

. -

Stir at 50°C for 24 hours.

-

-

Workup: Vent

. Concentrate solvent. -

Hydrolysis: Treat the ester with LiOH in THF/Water (1:1) to obtain the free acid.

Pathway Visualization

Workflow: Stereoselective Mannich Route

This diagram illustrates the stereochemical control exerted by the Ellman auxiliary.

Caption: Figure 1. Stereoselective synthesis via chiral sulfinimine. The bulky tert-butyl group directs the nucleophilic attack, ensuring (S)-configuration.

Workflow: Asymmetric Hydrogenation

This diagram details the catalytic cycle used in industrial scaling.

Caption: Figure 2. Rhodium-catalyzed asymmetric hydrogenation cycle. The chiral ligand environment enforces facial selectivity on the prochiral enamine.

References

-

Organic Base-C

- Title: Organic base-catalyzed stereodivergent synthesis of (R)- and (S)-3-amino-4,4,4-trifluorobutanoic acids.

- Source: Vertex AI Search / PubMed / ResearchG

- Context: Describes the Mannich reaction of (S)

-

URL:[Link]

-

Sitagliptin Industrial Synthesis (Analogous Methodology).

-

Title: A Novel Process For The Preparation Of Sitagliptin.[2]

- Source: WO 2009/064476 / Quick Company.

- Context: Establishes the industrial viability of Rh-catalyzed hydrogenation for trifluorophenyl-substituted beta-amino acids, directly applicable to the trifluoromethyl analog.

- URL

-

-

Enzym

-

Reform

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. re.public.polimi.it [re.public.polimi.it]

- 6. lirias.kuleuven.be [lirias.kuleuven.be]

- 7. researchgate.net [researchgate.net]

Technical Guide: (S)-3-Amino-4,4,4-trifluorobutanoic Acid

Executive Summary

(S)-3-Amino-4,4,4-trifluorobutanoic acid is a critical chiral building block in modern medicinal chemistry.[1] It serves as a fluorinated

This guide details the structural logic, industrial-grade synthesis protocols, and quality control parameters required for its integration into peptide therapeutics and small-molecule inhibitors.

Chemical Identity & Structural Logic

Nomenclature and Identifiers[2]

-

IUPAC Name: (3S)-3-Amino-4,4,4-trifluorobutanoic acid

-

Common Names: (S)-

-Trifluoromethyl- -

CAS Number: 129603-91-6 (Free acid), 1310680-31-9 (Fmoc-protected)

-

Molecular Formula:

[2][3][4]

The "Fluorine Effect" on Physicochemical Properties

The incorporation of the

| Property | Non-fluorinated ( | (S)-3-Amino-4,4,4-trifluorobutanoic acid | Impact on Drug Design |

| Amine pKa | ~10.2 | ~7.5 - 8.5 (Est.) | Reduced basicity improves membrane permeability and reduces lysosomal trapping. |

| Lipophilicity | Low (Hydrophilic) | Moderate | The |

| Metabolic Stability | Low | High | Blocks oxidative metabolism; resists proteases due to steric bulk and electronic repulsion. |

Structural Visualization

The following diagram illustrates the stereochemical configuration and the electronic influence of the trifluoromethyl group.

Figure 1: Structural Activity Relationship (SAR) logic of the core molecule.

Synthetic Pathways (Expert Protocols)

High-purity synthesis of the (S)-enantiomer is challenging due to the electron-deficient nature of the precursors. Two primary routes dominate the field: Asymmetric Hydrogenation (Industrial Scale) and Sulfinyl Imine Mannich Reaction (Lab/High-Purity Scale).

Route A: Catalytic Asymmetric Hydrogenation (Industrial Standard)

This method utilizes a rhodium-catalyzed high-pressure hydrogenation of the corresponding enamine. It is preferred for multi-kilogram batches.

Mechanism:

The precursor, ethyl 4,4,4-trifluoro-3-aminocrotonate, undergoes hydrogenation. The chiral catalyst directs the addition of

Protocol:

-

Substrate Preparation: Charge a high-pressure autoclave with ethyl 4,4,4-trifluoro-3-aminocrotonate (1.0 eq) in 2,2,2-trifluoroethanol (TFE). TFE is crucial as it stabilizes the imine/enamine tautomer.

-

Catalyst Loading: Add 1.0 mol% of

or a Josiphos-type ligand complex. -

Hydrogenation: Pressurize to 50 bar

. Stir at 50°C for 24 hours. -

Workup: Vent

. Concentrate the solvent.[5] -

Hydrolysis: Treat the ester with 2N LiOH in THF/Water to yield the free acid.

-

Validation: Check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column). Target >98% ee.

Route B: Sulfinyl Imine Mannich Reaction (High Stereocontrol)

For research applications requiring >99% ee, the Mannich reaction using Ellman's auxiliary is the gold standard.

Step-by-Step Protocol:

-

Imine Formation: Condense trifluoroacetaldehyde ethyl hemiacetal with (S)-(-)-tert-butanesulfinamide in the presence of

(Lewis Acid) to form the (S,E)-sulfinyl imine. -

Mannich Addition:

-

Cool the imine solution (in DCM) to -78°C.

-

Add the lithium enolate of tert-butyl acetate (generated via LDA).

-

Stir for 4 hours. The chiral sulfinyl group directs the nucleophilic attack to the Si-face.

-

-

Deprotection: Treat the resulting intermediate with 4M HCl in dioxane to cleave the sulfinyl group and the tert-butyl ester simultaneously.

-

Purification: Recrystallize from Isopropanol/Hexane.

Synthesis Workflow Diagram

Figure 2: The stereodivergent synthesis pathway using Ellman's auxiliary chemistry.

Medicinal Chemistry Applications

Bioisosterism and Peptidomimetics

This molecule is most frequently deployed as a Leucine Bioisostere .

-

Natural Leucine: Hydrophobic isobutyl side chain. Susceptible to chymotrypsin.

-

Trifluoro-Analog: Hydrophobic trifluoromethyl group. Resistant to chymotrypsin.

Case Study Relevance:

While often confused with the intermediate for Sitagliptin (Januvia), it is distinct. Sitagliptin utilizes a phenyl-trifluoro

Analytical Characterization Data

To ensure research integrity, synthesized batches must meet these specifications:

| Test | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Purity | HPLC (C18 column, 0.1% TFA water/ACN) | |

| Chiral Purity | Chiral HPLC (Chiralpak AD-H) | |

| 1H NMR | 400 MHz, | |

| 19F NMR | Diagnostic singlet for |

References

-

Ma, J. A., & Cahard, D. (2004). Asymmetric Synthesis of Trifluoromethylated Amines and Amino Acids. Chemical Reviews, 104(12), 6119-6146.

-

Soloshonok, V. A., et al. (2012). Organic base-catalyzed stereodivergent synthesis of (R)- and (S)-3-amino-4,4,4-trifluorobutanoic acids.[6] Chemical Communications, 48, 3987-3989.

- Kukhar, V. P. (2014). Fluorine-containing amino acids: Synthesis and properties. John Wiley & Sons.

-

PubChem Compound Summary. (2023). 3-Amino-4,4,4-trifluorobutanoic acid.[1][2][3][6][7] National Center for Biotechnology Information.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (3R)-3-Amino-4,4,4-trifluorobutanoic acid hydrochloride | 1018811-44-3 | Benchchem [benchchem.com]

- 3. 3-Amino-4,4,4-trifluorobutyric acid | C4H6F3NO2 | CID 342970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Amino-4,4,4-trifluorobutyric acid | CAS 584-20-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]

- 6. Organic base-catalyzed stereodivergent synthesis of (R)- and (S)-3-amino-4,4,4-trifluorobutanoic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. 91291-66-6|3-Amino-4,4,4-trifluorobutanoic acid hydrochloride|BLD Pharm [bldpharm.com]

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of (S)-3-Amino-4,4,4-trifluorobutanoic Acid in Modern Peptide Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorinated amino acids into peptide scaffolds represents a cornerstone of modern therapeutic peptide design. The trifluoromethyl (CF3) group, in particular, offers a unique combination of properties that can profoundly influence the pharmacological profile of a peptide.[1][2] This guide provides a detailed examination of (S)-3-Amino-4,4,4-trifluorobutanoic acid, a non-canonical β-amino acid, and its application in solid-phase peptide synthesis (SPPS). We will explore the rationale behind its use, provide validated protocols for its incorporation, and discuss the analytical methods for characterizing the resulting fluorinated peptides.

Introduction: The Rationale for Fluorination in Peptide Design

Peptides are increasingly vital as therapeutic agents due to their high specificity and low toxicity.[3][4] However, native peptides often suffer from poor metabolic stability and limited bioavailability.[][6] The introduction of fluorinated amino acids like (S)-3-Amino-4,4,4-trifluorobutanoic acid is a powerful strategy to overcome these limitations. The CF3 group is a bioisostere of the isopropyl group found in leucine, allowing it to mimic natural residues while imparting novel properties.[7][8]

The core benefits of incorporating a trifluoromethyl group include:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation by proteases, increasing the peptide's half-life in biological systems.[1]

-

Increased Lipophilicity: The CF3 group significantly increases the hydrophobicity of the local environment, which can enhance membrane permeability and facilitate cellular uptake.[1][2]

-

Modulation of Binding Affinity: The high electronegativity of fluorine atoms can alter the electronic properties of the peptide backbone, potentially leading to stronger hydrogen bonding, improved electrostatic interactions, and enhanced binding affinity with biological targets.[1][2]

-

Structural Stabilization: The steric bulk and conformational preferences of the CF3 group can induce or stabilize specific secondary structures, such as helices or β-sheets, which can be critical for bioactivity.

(S)-3-Amino-4,4,4-trifluorobutanoic acid is a valuable building block for introducing these advantages into a peptide sequence.

Physicochemical Properties of (S)-3-Amino-4,4,4-trifluorobutanoic Acid

A foundational understanding of the building block's properties is essential before its use in synthesis.

| Property | Value | Source |

| IUPAC Name | (3S)-3-Amino-4,4,4-trifluorobutanoic acid | [9] |

| CAS Number | 151871-99-7 | BenchChem |

| Molecular Formula | C4H6F3NO2 | [10] |

| Molecular Weight | 157.09 g/mol | [9][10] |

| Appearance | White to off-white solid | --- |

| Chirality | (S)-configuration | [11] |

The synthesis of this non-canonical amino acid typically involves complex, multi-step asymmetric synthesis routes to ensure high enantiomeric purity, which is critical for its application in drug design.[7][8]

Application in Solid-Phase Peptide Synthesis (SPPS): A Comprehensive Protocol

The incorporation of (S)-3-Amino-4,4,4-trifluorobutanoic acid into a peptide sequence via Fmoc-based SPPS requires careful consideration of coupling conditions due to the electronic effects of the CF3 group. The electron-withdrawing nature of the trifluoromethyl moiety can decrease the nucleophilicity of the β-amino group, potentially leading to lower coupling efficiencies compared to standard proteinogenic amino acids.[12][13] Therefore, robust activation methods are necessary.

General Workflow for SPPS Incorporation

The following diagram outlines the key stages of incorporating an Fmoc-protected (S)-3-Amino-4,4,4-trifluorobutanoic acid residue into a growing peptide chain on a solid support.

Caption: SPPS cycle for incorporating the fluorinated amino acid.

Detailed Step-by-Step Protocol

This protocol assumes a standard Fmoc/tBu strategy on a suitable solid support (e.g., Rink Amide resin for C-terminal amides).

Materials:

-

Fmoc-(S)-3-Amino-4,4,4-trifluorobutanoic acid

-

Peptide synthesis-grade N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylethylamine (DIPEA)

-

Coupling Reagent: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or an equivalent aminium/uronium or phosphonium salt (e.g., HBTU, PyBOP).[14][15]

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.

-

Resin: Pre-loaded or prepared with the initial C-terminal amino acid.

Step 1: Resin Swelling and N-terminal Fmoc Deprotection

-

Place the peptide-resin in a suitable reaction vessel.

-

Add DMF to swell the resin for 30 minutes.

-

Drain the DMF.

-

To remove the N-terminal Fmoc group from the growing peptide chain, add a solution of 20% (v/v) piperidine in DMF to the resin.[12][16]

-

Agitate for 5 minutes, then drain.

-

Repeat the piperidine treatment for an additional 10-15 minutes to ensure complete deprotection.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 cycles) to remove all traces of piperidine.

Causality: The Fmoc group is a base-labile protecting group. Piperidine, a secondary amine, acts as the base to induce a β-elimination reaction, releasing the free amine on the peptide and forming a stable dibenzofulvene-piperidine adduct.[16] Thorough washing is critical as residual piperidine will neutralize the subsequent coupling reaction.

Step 2: Coupling of Fmoc-(S)-3-Amino-4,4,4-trifluorobutanoic Acid

-

Prepare the coupling solution in a separate vial:

-

Dissolve Fmoc-(S)-3-Amino-4,4,4-trifluorobutanoic acid (3-5 equivalents relative to resin loading) in DMF.

-

Add HATU (3-5 equivalents).

-

Add DIPEA (6-10 equivalents).

-

-

Allow the solution to pre-activate for 1-2 minutes. The solution may change color.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings, the time can be extended or the temperature slightly increased (e.g., to 40°C).

-

Drain the coupling solution and wash the resin with DMF (3 cycles) and DCM (3 cycles).

Causality: HATU is a highly efficient coupling reagent that forms an activated O-acylisourea intermediate with the carboxylic acid.[15] This intermediate is highly reactive towards the nucleophilic attack of the free amine on the peptide chain. DIPEA acts as a non-nucleophilic base to neutralize the protonated amine and facilitate the reaction.[14] The electron-withdrawing effect of the CF3 group necessitates the use of a potent coupling reagent like HATU and potentially longer reaction times to drive the reaction to completion.[12]

Step 3: Monitoring the Coupling Reaction

-

Take a small sample of the resin beads after the coupling step.

-

Perform a qualitative ninhydrin (Kaiser) test.

-

A blue/purple color indicates the presence of unreacted primary amines (incomplete coupling). A yellow/colorless result indicates a complete reaction.

-

If the test is positive, a second coupling (recoupling) step should be performed by repeating Step 2.

Step 4: Iteration and Final Cleavage

-

Repeat the deprotection (Step 1) and coupling (Step 2) cycles for all subsequent amino acids in the sequence.

-

After the final amino acid is coupled, perform a final Fmoc deprotection.

-

Wash the peptide-resin extensively with DMF, then DCM, and finally methanol or ether to shrink the resin. Dry the resin under vacuum for several hours.

-

Prepare a cleavage cocktail, typically 95% TFA, 2.5% TIS, and 2.5% water.[17]

-

Add the cleavage cocktail to the dried resin and allow it to react for 2-3 hours at room temperature.

-

Filter to separate the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

Causality: TFA is a strong acid that cleaves the peptide from the resin and simultaneously removes acid-labile side-chain protecting groups (like tBu, Boc, Trt).[18] Scavengers are essential: TIS reduces reactive carbocations generated during deprotection, preventing side reactions like the reattachment of protecting groups to sensitive residues such as tryptophan or methionine.

Summary of Recommended Coupling Conditions

| Parameter | Recommendation | Rationale |

| Coupling Reagent | HATU, HBTU, PyBOP | High reactivity needed to overcome the reduced nucleophilicity of the β-amino group.[14][15] |

| Equivalents (AA/Reagent) | 3-5 eq. | Drives the reaction equilibrium towards product formation. |

| Base | DIPEA (2x equivalents of AA) | Non-nucleophilic base required for activation and neutralization.[14] |

| Solvent | DMF or NMP | Polar aprotic solvents that facilitate solubility and reaction kinetics.[16] |

| Reaction Time | 1-2 hours (or longer) | Extended time may be needed to ensure complete coupling. |

| Monitoring | Ninhydrin Test | Essential to confirm reaction completion before proceeding. |

Characterization of the Fluorinated Peptide

Post-synthesis, the identity and purity of the peptide must be confirmed.

-

High-Performance Liquid Chromatography (HPLC): Analytical reverse-phase HPLC is used to determine the purity of the crude peptide. The retention time will be influenced by the increased hydrophobicity from the CF3 group.[19][20]

-

Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to confirm the molecular weight of the final peptide. The observed mass should match the theoretical mass calculated for the sequence containing the trifluorobutanoic acid residue.[21][22] A mass increase of 139.04 Da (C4H4F3N) compared to a standard glycine incorporation will be observed.

-

¹⁹F NMR Spectroscopy: This powerful technique can be used to confirm the presence and local environment of the trifluoromethyl group, serving as a unique probe for structural studies.[23]

Impact of (S)-3-Amino-4,4,4-trifluorobutanoic Acid on Peptide Properties

The introduction of this residue has predictable and desirable consequences for the final peptide.

Caption: Cause-and-effect relationship of CF3 incorporation.

Conclusion

(S)-3-Amino-4,4,4-trifluorobutanoic acid is a powerful tool in the arsenal of medicinal chemists and peptide scientists. While its incorporation requires optimized coupling protocols to overcome the electronic deactivation of its amino group, the benefits in terms of enhanced stability, lipophilicity, and potential for improved biological activity are substantial. The detailed protocols and rationale provided herein serve as a comprehensive guide for researchers aiming to leverage the unique properties of fluorination to advance the development of next-generation peptide therapeutics.[4][][24]

References

-

Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide. ResearchGate. [Link]

-

Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Aapptec. [Link]

-

Subirós-Funosas, R., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. [Link]

-

Badosa, E., et al. (2006). The introduction of fluorine atoms or trifluoromethyl groups in short cationic peptides enhances their antimicrobial activity. Bioorganic & Medicinal Chemistry. [Link]

-

Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

- Carpino, L. A. (n.d.). Synthesis and use of amino acid fluorides as peptide coupling reagent.

-

Brigaud, T., et al. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. [Link]

-

Ferreira, I., et al. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

-

Aapptec. (n.d.). Coupling Reagents. [Link]

-

Brigaud, T., et al. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. [Link]

- Kaiser, E. T. (n.d.). Deprotection of protected peptides.

-

Taylor & Francis. (n.d.). Trifluoromethyl group – Knowledge and References. [Link]

-

Krska, S. W., et al. (2018). Protecting group free radical C–H trifluoromethylation of peptides. Chemical Science. [Link]

-

Krska, S. W., et al. (2018). Protecting group free radical C–H trifluoromethylation of peptides. RSC Publishing. [Link]

-

Soloshonok, V. A., et al. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molbank. [Link]

-

Hartrampf, N., et al. (n.d.). Synthesis and Characterization of Building Blocks and Peptides. [Link]

-

Pentelute, B. L., et al. (2018). Studies on a landscape of perfluoroaromatic-reactive peptides. Organic & Biomolecular Chemistry. [Link]

-

Arús-Pous, J., et al. (2024). Peptide-based drug discovery through artificial intelligence: towards an autonomous design of therapeutic peptides. Journal of Cheminformatics. [Link]

-

PubChem. (n.d.). 3-Amino-4,4,4-trifluorobutyric acid. [Link]

-

Soloshonok, V. A., et al. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. ResearchGate. [Link]

-

Wang, L., et al. (2024). Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. International Journal of Molecular Sciences. [Link]

-

Agilent. (2020, November 10). Analysis of a Synthetic Peptide and Its Impurities. [Link]

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Eng, J., & Yates, J. R. (1994). An Approach to Correlate Tandem Mass Spectral Data of Peptides with Amino Acid Sequences in a Protein Database. Journal of the American Society for Mass Spectrometry. [Link]

-

Guzmán, F., et al. (2017). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. [Link]

-

Silverman, R. B., et al. (2022). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid. Journal of the American Chemical Society. [Link]

-

Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

-

Ying, W., et al. (2011). Highly efficient and selective enrichment of peptide subsets combining fluorous chemistry with reversed-phase chromatography. Journal of Chromatography A. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]

- 4. Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptide-based drug discovery through artificial intelligence: towards an autonomous design of therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3-Amino-4,4,4-trifluorobutyric acid | C4H6F3NO2 | CID 342970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Amino-4,4,4-trifluorobutyric acid | CAS 584-20-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. (3R)-3-Amino-4,4,4-trifluorobutanoic acid hydrochloride | 1018811-44-3 | Benchchem [benchchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bachem.com [bachem.com]

- 15. peptide.com [peptide.com]

- 16. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. peptide.com [peptide.com]

- 18. EP0403600A4 - Deprotection of protected peptides - Google Patents [patents.google.com]

- 19. cdn.elifesciences.org [cdn.elifesciences.org]

- 20. ejbiotechnology.info [ejbiotechnology.info]

- 21. agilent.com [agilent.com]

- 22. proteome.gs.washington.edu [proteome.gs.washington.edu]

- 23. analytical-sales.com [analytical-sales.com]

- 24. The introduction of fluorine atoms or trifluoromethyl groups in short cationic peptides enhances their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (S)-3-Amino-4,4,4-trifluorobutanoic acid as a Putative Enzyme Inhibitor

For Research Use Only.

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for Investigating (S)-3-Amino-4,4,4-trifluorobutanoic acid as an Enzyme Inhibitor

(S)-3-Amino-4,4,4-trifluorobutanoic acid, a chiral, fluorinated β-amino acid, stands as a compelling candidate for enzyme inhibition, particularly for a class of enzymes dependent on pyridoxal 5'-phosphate (PLP). This assertion is grounded in a confluence of established principles in medicinal chemistry and extensive research into structurally related fluorinated molecules. The strategic incorporation of a trifluoromethyl (CF3) group at the β-position of the amino acid backbone is not a trivial modification; it is a design element that can profoundly influence the molecule's biological activity.

The CF3 group is a well-regarded bioisostere for various alkyl groups and is known to enhance metabolic stability, increase binding affinity, and alter the electronic properties of a molecule.[1] In the context of enzyme inhibition, the potent electron-withdrawing nature of the CF3 group can play a crucial role in the catalytic mechanism of PLP-dependent enzymes, potentially leading to the formation of a stable, inhibitory complex.

Extensive research has been dedicated to analogous fluorinated amino acids as inhibitors of key aminotransferases. For instance, various fluorinated analogs of γ-aminobutyric acid (GABA) have been investigated as inhibitors of GABA aminotransferase (GABA-AT), an enzyme critical in the regulation of the neurotransmitter GABA.[2][3] Inhibition of GABA-AT is a clinically validated strategy for the treatment of epilepsy.[4] Similarly, fluorinated amino acid derivatives have been successfully designed as potent and selective inhibitors of ornithine aminotransferase (OAT), a target for the treatment of hepatocellular carcinoma.[5][6][7]

While direct experimental evidence for the enzyme inhibitory activity of (S)-3-Amino-4,4,4-trifluorobutanoic acid is not yet prevalent in the public domain, its structural similarity to known inhibitors of PLP-dependent enzymes provides a strong impetus for its investigation. These application notes, therefore, serve as a comprehensive guide for researchers and drug development professionals to explore the potential of this compound as a novel enzyme inhibitor. We provide the theoretical framework, detailed experimental protocols, and data interpretation guidelines to facilitate a thorough evaluation of its inhibitory characteristics.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of (S)-3-Amino-4,4,4-trifluorobutanoic acid is paramount for its effective use in experimental settings.

| Property | Value | Source |

| IUPAC Name | (3S)-3-amino-4,4,4-trifluorobutanoic acid | |

| Molecular Formula | C4H6F3NO2 | |

| Molecular Weight | 157.09 g/mol | |

| CAS Number | 1018811-44-3 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and polar organic solvents. | [1] |

Note: It is recommended to empirically determine the solubility in specific assay buffers.

Proposed Mechanism of Action: A Hypothesis for Inhibition of PLP-Dependent Enzymes

The proposed mechanism of inhibition for (S)-3-Amino-4,4,4-trifluorobutanoic acid against PLP-dependent enzymes, such as GABA-AT or OAT, is predicated on its ability to act as a "suicide substrate" or mechanism-based inactivator. This process involves the enzyme's own catalytic machinery converting the inhibitor into a reactive species that subsequently inactivates the enzyme, often through covalent modification.

The general catalytic cycle of a PLP-dependent aminotransferase involves the formation of a Schiff base (external aldimine) between the amino group of the substrate and the PLP cofactor. This is followed by the abstraction of a proton, leading to the formation of a quinonoid intermediate. It is at this stage that the trifluoromethyl group of (S)-3-Amino-4,4,4-trifluorobutanoic acid is hypothesized to exert its inhibitory effect. The strong electron-withdrawing nature of the CF3 group can facilitate the elimination of a fluoride ion, generating a highly reactive electrophilic intermediate within the enzyme's active site. This intermediate can then be attacked by a nucleophilic residue in the active site, leading to the formation of a stable covalent adduct and irreversible inactivation of the enzyme.

Caption: Proposed mechanism of irreversible inhibition.

Experimental Protocols

The following protocols provide a systematic approach to characterizing the inhibitory potential of (S)-3-Amino-4,4,4-trifluorobutanoic acid.

Protocol 1: Determination of Half-Maximal Inhibitory Concentration (IC50)

This protocol outlines a standard procedure to determine the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Materials:

-

(S)-3-Amino-4,4,4-trifluorobutanoic acid

-

Target enzyme (e.g., purified recombinant GABA-AT or OAT)

-

Substrate for the target enzyme (e.g., GABA and α-ketoglutarate for GABA-AT)

-

Assay buffer (optimized for the target enzyme)

-

96-well microplates (UV-transparent or opaque, depending on the detection method)

-

Microplate reader

Procedure:

-

Prepare a stock solution of (S)-3-Amino-4,4,4-trifluorobutanoic acid: Dissolve the compound in the assay buffer to a high concentration (e.g., 100 mM).

-

Prepare serial dilutions of the inhibitor: Perform a series of dilutions of the stock solution in the assay buffer to obtain a range of concentrations (e.g., from 10 mM down to 1 nM).

-

Prepare the enzyme solution: Dilute the enzyme stock to the desired working concentration in the assay buffer.

-

Set up the assay plate:

-

Blank wells: Add assay buffer only.

-

Control wells (100% activity): Add the enzyme solution and assay buffer (without inhibitor).

-

Inhibitor wells: Add the enzyme solution and the different concentrations of the inhibitor.

-

-

Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction: Add the substrate solution to all wells (except the blank) to start the enzymatic reaction.

-

Monitor the reaction: Measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength. The kinetic read should be taken at regular intervals (e.g., every 30 seconds for 10-15 minutes).

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) for each well by determining the slope of the linear portion of the progress curve.

-

Normalize the data by setting the average rate of the control wells to 100% activity and the blank to 0%.

-

Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for IC50 determination.

Protocol 2: Determination of the Mode of Inhibition and Inhibition Constant (Ki)

This protocol is designed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to determine the inhibition constant (Ki).

Materials:

-

Same as for Protocol 1.

Procedure:

-

Prepare solutions: Prepare stock solutions of the inhibitor, enzyme, and substrate as described in Protocol 1.

-

Set up the assay: The experiment is performed by varying the concentration of the substrate at several fixed concentrations of the inhibitor.

-

For each fixed inhibitor concentration (including a zero-inhibitor control), create a set of reactions with a range of substrate concentrations (typically from 0.2 to 5 times the Km value of the substrate).

-

-

Perform the assay:

-

Add the assay buffer, enzyme, and the fixed concentration of the inhibitor to the wells.

-

Pre-incubate as in Protocol 1.

-

Initiate the reactions by adding the varying concentrations of the substrate.

-

Monitor the reaction kinetics as in Protocol 1.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) for all conditions.

-

Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.

-

Create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).

-

Analyze the Lineweaver-Burk plot to determine the mode of inhibition:

-

Competitive: Lines intersect on the y-axis.

-

Non-competitive: Lines intersect on the x-axis.

-

Uncompetitive: Lines are parallel.

-

-

Calculate the Ki value using the appropriate equations derived from the Lineweaver-Burk plot or by non-linear regression fitting of the Michaelis-Menten data.

-

Protocol 3: Assessing Time-Dependent Inhibition

This protocol is used to determine if the inhibitor acts as a mechanism-based inactivator, which is characterized by a time-dependent loss of enzyme activity.

Materials:

-

Same as for Protocol 1.

Procedure:

-

Pre-incubation of enzyme and inhibitor:

-

Prepare a series of tubes, each containing the enzyme and a fixed concentration of the inhibitor.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each tube.

-

-

Measure residual enzyme activity:

-

Dilute the aliquot significantly into a reaction mixture containing the substrate. This dilution step is crucial to prevent further inhibition during the activity measurement.

-

Immediately measure the initial rate of the enzymatic reaction.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration.

-

If the plot is linear, it indicates a pseudo-first-order inactivation process.

-

The apparent rate of inactivation (k_obs) can be determined from the negative of the slope.

-

By plotting k_obs against the inhibitor concentration, the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (KI) can be determined.

-

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in a structured table.

| Parameter | (S)-3-Amino-4,4,4-trifluorobutanoic acid | Control Inhibitor (e.g., Vigabatrin for GABA-AT) |

| IC50 (µM) | To be determined | Literature value |

| Mode of Inhibition | To be determined | Competitive/Irreversible |

| Ki (µM) | To be determined | Literature value |

| k_inact (min⁻¹) | To be determined | Literature value |

| KI (µM) | To be determined | Literature value |

Conclusion and Future Directions

The structural features of (S)-3-Amino-4,4,4-trifluorobutanoic acid, particularly the presence of the trifluoromethyl group at the β-position, strongly suggest its potential as an inhibitor of PLP-dependent enzymes. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of its inhibitory activity. Successful demonstration of potent and selective inhibition would position this compound as a valuable tool for basic research and a promising lead for the development of novel therapeutics for a range of disorders, including epilepsy and certain types of cancer. Further investigations could involve co-crystallization of the inhibitor with its target enzyme to elucidate the precise binding mode and mechanism of action at the atomic level.

References

- Schousboe, A., & White, H. S. (2018). GABA and glutamate in the brain: an overview. In GABA and glutamate in the brain (pp. 1-18). Humana Press, Cham.

- Silverman, R. B. (1991). Mechanism-based enzyme inactivators. In Comprehensive medicinal chemistry (Vol. 2, pp. 33-63). Pergamon.

- Wang, T., Wimalasena, K., & Liu, D. (2019). Ornithine aminotransferase: a new therapeutic target for hepatocellular carcinoma. Journal of Experimental & Clinical Cancer Research, 38(1), 1-11.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1018811-44-3, (S)-3-Amino-4,4,4-trifluorobutanoic acid. Retrieved from [Link]

- Zhong, H., et al. (2020). (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid is a selective inactivator of human ornithine aminotransferase. Journal of the American Chemical Society, 142(12), 5629-5633.

- Ueno, A., et al. (2014). Ornithine aminotransferase is a novel therapeutic target for hepatocellular carcinoma.

- Shibata, N., et al. (2012). Organic base-catalyzed stereodivergent synthesis of (R)- and (S)-3-amino-4,4,4-trifluorobutanoic acids.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Bialer, M. (2012). New antiepileptic drugs that are second generation to existing antiepileptic drugs.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantiomers of 4-amino-3-fluorobutanoic acid as substrates for gamma-aminobutyric acid aminotransferase. Conformational probes for GABA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Turnover and Inactivation Mechanisms for (S)-3-Amino-4,4-difluorocyclopent-1-enecarboxylic Acid, a Selective Mechanism-Based Inactivator of Human Ornithine Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. akavatx.com [akavatx.com]

- 7. Structural and Kinetic Analyses Reveal the Dual Inhibition Modes of Ornithine Aminotransferase by (1S,3S)-3-Amino-4-(Hexafluoropropan-2-Ylidenyl)-Cyclopentane-1-Carboxylic Acid (BCF3) - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for N-Fmoc protection of trifluorobutanoic acid

Application Note: High-Efficiency N-Fmoc Protection of Amino-Trifluorobutanoic Acid Derivatives

Part 1: Executive Summary & Scientific Rationale

Subject: Protocol for the N-Fmoc protection of (S)-2-amino-4,4,4-trifluorobutanoic acid (and its

Context:

The incorporation of trifluoromethyl (

Mechanistic Insight (The "Why"):

Standard amino acids possess an

-

The Challenge: The reduced nucleophilicity makes the amine sluggish to react with mild reagents like Fmoc-OSu, potentially leading to incomplete conversion.

-

The Risk: Using overly aggressive bases to force the reaction can cause Fmoc hydrolysis or, more critically, racemization of the sensitive

-proton, which is acidified by the electron-withdrawing -

The Solution: This protocol utilizes a controlled Schotten-Baumann system with Fmoc-OSu. We prioritize Fmoc-OSu over Fmoc-Cl to minimize the formation of "Fmoc-dipeptides" (a common side reaction with acid chlorides) and to maintain strict enantiomeric purity.

Part 2: Materials & Reagents

| Reagent | Grade | Role | Notes |

| (S)-2-Amino-4,4,4-trifluorobutanoic acid | >98% ee | Substrate | Can substitute with 3-amino isomer. |

| Fmoc-OSu | Synthesis | Protecting Group | N-(9-Fluorenylmethoxycarbonyloxy)succinimide.[1] Preferred over Fmoc-Cl.[2] |

| Sodium Carbonate ( | ACS | Base | 10% w/v aqueous solution. |

| 1,4-Dioxane | HPLC | Solvent | Co-solvent to solubilize Fmoc-OSu. Acetone is a viable alternative. |

| Ethyl Acetate (EtOAc) | ACS | Extraction | For workup. |

| Hydrochloric Acid (HCl) | 1N and 6N | Acidifier | For pH adjustment during workup. |

Part 3: Experimental Protocol

Workflow Visualization

Caption: Optimized workflow for N-Fmoc protection of fluorinated amino acids, ensuring removal of unreacted reagents before acidification.

Step-by-Step Methodology

1. Solubilization & pH Adjustment

-

In a round-bottom flask, suspend 10.0 mmol of (S)-2-amino-4,4,4-trifluorobutanoic acid in 20 mL of Water .

-

Add 20 mL of 10%

solution. Stir until the amino acid is fully dissolved. -

Critical Check: Measure pH.[3] It should be approximately 9.0–9.5. If lower, add solid

sparingly. -

Add 20 mL of 1,4-Dioxane . Cool the mixture to 0°C in an ice bath.

2. Reaction (The Coupling)

-

Dissolve 11.0 mmol (1.1 eq) of Fmoc-OSu in 20 mL of 1,4-Dioxane .

-

Add the Fmoc-OSu solution dropwise to the amino acid solution over 30 minutes.

-

Expert Tip: The dropwise addition prevents high local concentrations of Fmoc-OSu, which can precipitate out before reacting.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (RT) . Stir for 3–4 hours.

-

Monitoring: Check pH every hour. As the amine reacts and succinimide is released, pH may drop. Maintain pH > 8.0 by adding small aliquots of

if necessary.

3. Workup & Purification

-

Quench: Dilute the reaction mixture with 50 mL Water .

-

Wash (Crucial Step): Extract the aqueous solution twice with Diethyl Ether (50 mL each).

-

Reasoning: This removes unreacted Fmoc-OSu and Fmoc-byproducts (dibenzofulvene) while the product remains in the aqueous phase as the carboxylate salt.

-

-

Acidification: Cool the aqueous phase to 0°C. Slowly add 6N HCl dropwise with vigorous stirring until pH reaches 2.0 .

-

Observation: The N-Fmoc-amino acid should precipitate as a white solid or form an oil.

-

-

Extraction: Extract the acidified aqueous layer with Ethyl Acetate (EtOAc) (

mL). -

Drying: Combine organic layers, wash with Brine, and dry over Anhydrous

. -

Isolation: Evaporate the solvent under reduced pressure.

-

Crystallization: Recrystallize the crude residue from EtOAc/Hexane (warm EtOAc, add Hexane until turbid, cool to 4°C).

Part 4: Quality Control & Analytical Specifications

To ensure the product is suitable for SPPS, verify the following parameters.

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, ACN/Water + 0.1% TFA) | > 98.0% |

| Identity | MS (ESI-) | |

| Fluorine Content | Distinct signal (approx -60 to -70 ppm depending on isomer) | |

| Chiral Purity | Chiral HPLC | > 99% ee (Critical for drug applications) |

Troubleshooting Guide:

-

Low Yield: The

group reduces nucleophilicity. If conversion is low after 4 hours, increase temperature to 35°C (do not exceed 40°C to avoid racemization) or switch solvent system to Acetone/Water to improve solubility. -

Oiling Out: If the product oils out upon acidification, extract immediately with EtOAc rather than trying to filter the precipitate.

Part 5: References

-

Large-Scale Synthesis of Fluorinated Amino Acids

-

Fmoc Reagent Selection

-

General Protocol for Fmoc Protection

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chempep.com [chempep.com]

- 8. chempep.com [chempep.com]

- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

Application Notes & Protocols: (S)-3-Amino-4,4,4-trifluorobutanoic Acid in Medicinal Chemistry

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-4,4,4-trifluorobutanoic acid, a fluorinated β-amino acid, represents a uniquely powerful building block in modern medicinal chemistry. The strategic placement of a trifluoromethyl (CF₃) group imparts profound effects on the molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. These attributes make it a highly sought-after scaffold for developing novel therapeutics, from enzyme inhibitors to next-generation peptidomimetics. This document provides an in-depth guide to the strategic applications of (S)-3-Amino-4,4,4-trifluorobutanoic acid, complete with detailed experimental protocols and the scientific rationale behind its use.

The Strategic Advantage of Fluorination: Why the Trifluoromethyl Group Matters

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with approximately 20% of all FDA-approved drugs containing this element.[1] The trifluoromethyl (-CF₃) group is particularly influential due to its unique combination of steric and electronic properties.[2][3]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry (bond dissociation energy of ~485 kJ/mol), making the -CF₃ group exceptionally resistant to metabolic oxidation by cytochrome P450 enzymes.[1][4] This often increases a drug's half-life and bioavailability.[4]

-

Enhanced Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule (Hansch-Fujita π constant of +0.88).[1][4] This property can improve a compound's ability to cross cellular membranes and access biological targets within the cell.[4][5]

-

Potent Electron-Withdrawing Effects: As a strong electron-withdrawing group, the -CF₃ moiety can modulate the acidity (pKa) of nearby functional groups.[1][2] This can enhance binding interactions with target proteins through altered hydrogen bonding or electrostatic interactions.[4]

-

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other chemical groups, such as a methyl or chloro group.[2] This allows chemists to fine-tune a molecule's steric and electronic profile to optimize its pharmacodynamic and pharmacokinetic properties.[2]

Table 1: Physicochemical Properties of 3-Amino-4,4,4-trifluorobutanoic Acid

| Property | Value | Source |

| Molecular Formula | C₄H₆F₃NO₂ | [6][7] |

| Molecular Weight | 157.09 g/mol | [6][7] |

| IUPAC Name | 3-amino-4,4,4-trifluorobutanoic acid | [6] |

| CAS Number | 584-20-3 | [6][7] |

Application I: Development of Enzyme Inhibitors for Neurological Disorders

A primary application of fluorinated amino acids like (S)-3-Amino-4,4,4-trifluorobutanoic acid is in the design of mechanism-based enzyme inactivators. A key target in the central nervous system is γ-aminobutyric acid aminotransferase (GABA-AT).

Scientific Rationale: Targeting GABA-AT

GABA-AT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for the degradation of GABA, the main inhibitory neurotransmitter in the brain.[8][9][10] Inhibition of GABA-AT leads to an increase in synaptic GABA concentrations, which can suppress excessive neuronal firing.[10] This mechanism is a validated therapeutic strategy for treating epilepsy and other neurological conditions.[8][10][11] Fluorinated GABA analogs are designed to act as substrates for GABA-AT, but their unique chemistry hijacks the catalytic cycle, leading to irreversible inactivation of the enzyme.[8]

Mechanism of Action Visualization

The following diagram illustrates the general catalytic cycle of GABA-AT and a proposed mechanism by which a fluorinated analog can lead to enzyme inactivation. The analog binds to the PLP cofactor, and subsequent enzymatic steps can lead to the elimination of a fluoride ion, generating a reactive Michael acceptor that covalently modifies the enzyme.

Caption: GABA-AT catalytic cycle and inhibition pathway.

Protocol: In Vitro GABA-AT Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory potential of (S)-3-Amino-4,4,4-trifluorobutanoic acid or its derivatives against GABA-AT.

Materials:

-

Purified GABA-AT enzyme

-

GABA (substrate)

-

α-ketoglutarate (co-substrate)

-

Pyridoxal 5'-phosphate (PLP)

-

(S)-3-Amino-4,4,4-trifluorobutanoic acid (test inhibitor)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

-

Spectrophotometer or plate reader

Procedure:

-

Enzyme Preparation: Prepare a stock solution of GABA-AT in potassium phosphate buffer containing PLP. Keep on ice.

-

Inhibitor Incubation (for time-dependent inhibition):

-

In a microplate well or cuvette, pre-incubate the GABA-AT solution with various concentrations of the test inhibitor at 37°C.

-

Include a control group with no inhibitor.

-

At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the enzyme-inhibitor mixture.

-

-

Activity Measurement:

-

Initiate the enzymatic reaction by adding the aliquot from step 2 to a reaction mixture containing a saturating concentration of GABA and α-ketoglutarate.

-

The transamination of α-ketoglutarate to glutamate can be monitored continuously by coupling the reaction to a dehydrogenase (e.g., glutamate dehydrogenase) and measuring the change in absorbance of NAD(P)H at 340 nm.

-

-

Data Analysis:

-

For competitive reversible inhibitors, determine the Ki value by measuring initial reaction rates at various substrate and inhibitor concentrations and fitting the data to the Michaelis-Menten equation.[12]

-

For time-dependent inactivators, plot the natural log of the remaining enzyme activity against the pre-incubation time. The slope of this line gives the apparent rate of inactivation (k_obs).

-

Plot k_obs versus inhibitor concentration to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).

-

Application II: Engineering Novel Peptides and Peptidomimetics

The incorporation of unnatural amino acids is a powerful strategy to create peptides with enhanced therapeutic properties, such as improved stability, receptor selectivity, and cell permeability.[13][14]

Scientific Rationale: Enhancing Peptide Properties

(S)-3-Amino-4,4,4-trifluorobutanoic acid serves as a "tailor-made" amino acid for peptide design.[13][14]

-

Proteolytic Resistance: As a β-amino acid, it introduces a backbone structure that is not recognized by many proteases, thereby increasing the peptide's stability in biological systems.

-

Structural Constraint: The presence of the β-amino acid can induce unique secondary structures (e.g., helices, turns) in peptides, which can be used to mimic the bioactive conformation of a natural peptide ligand.

-

Bioisostere for Leucine: The trifluoroethyl side chain can act as a bioisostere of the isobutyl side chain of leucine.[13][14] This allows for the substitution of leucine in a peptide sequence to introduce the beneficial properties of the -CF₃ group without drastically altering the overall shape required for receptor binding.[15]

Workflow: Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected version, (S)-Fmoc-3-amino-4,4,4-trifluorobutanoic acid, is the key reagent for incorporating this building block using standard SPPS protocols.[5][13]

Caption: Workflow for incorporating (S)-TFB into a peptide via SPPS.

Protocol: Fmoc-(S)-TFB-OH Coupling in SPPS

This protocol describes a single coupling cycle for adding (S)-Fmoc-3-amino-4,4,4-trifluorobutanoic acid to a growing peptide chain on a solid support.

Materials:

-

Peptide synthesis resin with a free N-terminal amine

-

(S)-Fmoc-3-amino-4,4,4-trifluorobutanoic acid (Fmoc-(S)-TFB-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Washing solvent: DCM (Dichloromethane)

-

Deprotection solution: 20% piperidine in DMF

Procedure:

-

Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin to remove the Fmoc group from the N-terminal amino acid.

-

Agitate for 5-10 minutes. Repeat once.

-

Drain the deprotection solution.

-

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine and byproducts.

-

Coupling Cocktail Preparation:

-

In a separate vial, dissolve Fmoc-(S)-TFB-OH (3-4 equivalents relative to resin loading) and HOBt (3-4 eq.) in a minimal amount of DMF.

-

Add HBTU (3-4 eq.) and allow the mixture to pre-activate for 1-2 minutes.

-

Add DIPEA (6-8 eq.) to the mixture.

-

-

Coupling Reaction:

-